Cas no 51422-00-5 (4-Chloro-2-fluoropyrimidine)

4-Chloro-2-fluoropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-fluoropyrimidine
- Pyrimidine, 4-chloro-2-fluoro- (9CI)
- 4-Chloro-2-fluoro-pyrimidine
- CS-0054533
- J-514944
- MFCD17013099
- SY244817
- SB18555
- AS-77399
- P11997
- 4-CHLORO-2-FLUOROPYRIMIDINE (CONTAINS 19%DCM AND 3% EA)
- DTXSID20342611
- Z1255445104
- SCHEMBL2041916
- EN300-2127048
- 51422-00-5
- AMTOHBIHGICRIT-UHFFFAOYSA-N
-
- MDL: MFCD17013099
- インチ: InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H
- InChIKey: AMTOHBIHGICRIT-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C(F)N=C1Cl
計算された属性
- せいみつぶんしりょう: 131.9890539g/mol
- どういたいしつりょう: 131.9890539g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 80.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 25.8Ų
4-Chloro-2-fluoropyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB278005-250 mg |
4-Chloro-2-fluoropyrimidine, 93%; . |
51422-00-5 | 93% | 250mg |
€425.50 | 2023-04-26 | |
abcr | AB278005-250mg |
4-Chloro-2-fluoropyrimidine, 95%; . |
51422-00-5 | 95% | 250mg |
€588.00 | 2025-02-16 | |
eNovation Chemicals LLC | D619040-500MG |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 97% | 500mg |
$465 | 2024-07-21 | |
eNovation Chemicals LLC | D619040-10G |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 97% | 10g |
$3490 | 2024-07-21 | |
Enamine | EN300-2127048-0.25g |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 94% | 0.25g |
$390.0 | 2023-09-16 | |
Enamine | EN300-2127048-0.5g |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 94% | 0.5g |
$614.0 | 2023-09-16 | |
Enamine | EN300-2127048-1.0g |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 94% | 1g |
$1086.0 | 2023-06-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8160-100MG |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 97% | 100MG |
¥ 930.00 | 2023-04-13 | |
Chemenu | CM165343-1g |
4-Chloro-2-fluoropyrimidine |
51422-00-5 | 95% | 1g |
$674 | 2023-02-17 | |
eNovation Chemicals LLC | D619040-1G |
4-chloro-2-fluoropyrimidine |
51422-00-5 | 97% | 1g |
$695 | 2024-07-21 |
4-Chloro-2-fluoropyrimidine 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
4-Chloro-2-fluoropyrimidineに関する追加情報
4-Chloro-2-Fluoropyrimidine: A Comprehensive Overview
The compound 4-Chloro-2-fluoropyrimidine, identified by the CAS number 51422-00-5, is a significant molecule in the field of organic chemistry, particularly within the pyrimidine derivatives family. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals and agrochemicals. Recent advancements in synthetic methodologies and its incorporation into novel chemical frameworks have further underscored its importance in contemporary research.
Pyrimidines, as a class of heterocyclic compounds, are well-known for their versatility and widespread presence in natural products, such as nucleic acids and various bioactive molecules. The substitution pattern in 4-chloro-2-fluoropyrimidine introduces distinct electronic and steric effects, which can be exploited for tuning the reactivity and functionality of the molecule. The presence of chlorine and fluorine substituents at positions 4 and 2, respectively, imparts unique physicochemical properties that make this compound a valuable building block in organic synthesis.
Recent studies have highlighted the role of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The ability of 4-chloro-2-fluoropyrimidine to act as a scaffold for constructing bioactive molecules has been explored extensively. For instance, researchers have utilized this compound as a precursor for synthesizing antiviral agents, where its structural rigidity and electronic characteristics contribute to favorable drug-like properties.
In the agricultural sector, pyrimidine derivatives like 4-chloro-2-fluoropyrimidine have found applications as active ingredients in pesticides and herbicides. The substitution pattern enhances the molecule's stability under environmental conditions, making it suitable for use in agrochemical formulations. Moreover, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining its efficacy.
The synthesis of 4-chloro-2-fluoropyrimidine typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various methodologies, including nucleophilic aromatic substitution and cyclization reactions, to optimize the production of this compound. The use of microwave-assisted synthesis has emerged as a promising approach, offering advantages such as reduced reaction times and improved selectivity.
In terms of toxicity and environmental impact, studies have shown that pyrimidine derivatives exhibit varying degrees of biodegradability depending on their substituent patterns. While 4-chloro-2-fluoropyrimidine demonstrates moderate environmental persistence, ongoing research is focused on developing degradation pathways to mitigate potential ecological risks associated with its use.
Looking ahead, the demand for novel pyrimidine derivatives is expected to grow as industries seek innovative solutions for drug development and pest control. The unique combination of electronic effects and structural flexibility offered by 4-chloro-2-fluoropyrimidine positions it as a key player in future research endeavors. As advancements in synthetic chemistry continue to unfold, this compound will likely find new applications across diverse fields, further cementing its significance in the chemical sciences.
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